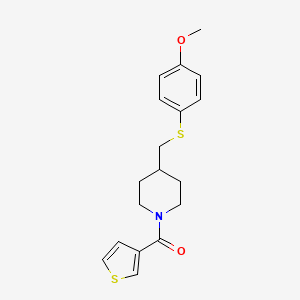

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

説明

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a synthetic small molecule featuring a piperidine core substituted with a (4-methoxyphenyl)thio methyl group at the 4-position and a thiophen-3-yl methanone moiety. This structure combines electron-rich aromatic systems (thiophene, methoxyphenyl) with a flexible piperidine scaffold, making it a candidate for exploration in medicinal chemistry, particularly in targeting receptors or enzymes where sulfur-containing heterocycles play a role.

特性

IUPAC Name |

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-21-16-2-4-17(5-3-16)23-12-14-6-9-19(10-7-14)18(20)15-8-11-22-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJQVCGUQRRAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of the compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol.

Mode of Action

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone acts by inhibiting the activity of 11 β-HSD1. By inhibiting this enzyme, the compound reduces the conversion of cortisone to cortisol, thereby influencing the levels of these hormones in the body.

Biochemical Pathways

The inhibition of 11 β-HSD1 by (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone affects the glucocorticoid pathway. This pathway is involved in various physiological processes, including immune response, metabolism, and stress response. By reducing the levels of cortisol, the compound can influence these processes.

Pharmacokinetics

It is known that the compound has improved pharmacokinetic and/or microsomal stability properties. These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The inhibition of 11 β-HSD1 by (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone results in a decrease in the levels of cortisol. This can have various molecular and cellular effects, depending on the specific physiological processes that are affected by changes in cortisol levels.

Action Environment

The action of (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone can be influenced by various environmental factors. For example, the activity of 11 β-HSD1, and thus the effectiveness of the compound, can vary between different tissues. In obese humans, for instance, 11 β-HSD1 activity is increased in adipose tissue but decreased in the liver. Therefore, the tissue distribution can influence the compound’s action, efficacy, and stability.

生物活性

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, with the CAS number 1421517-08-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 347.5 g/mol. The structure includes a piperidine ring, a thiophenyl group, and a methoxyphenylthio substituent, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| CAS Number | 1421517-08-9 |

| Molecular Formula | C₁₈H₂₁NO₂S₂ |

| Molecular Weight | 347.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and neuropharmacological effects. The specific biological activity of (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is still under investigation but shows promise based on related compounds.

Anticancer Activity

Preliminary studies suggest that compounds containing piperidine and thiophene moieties can inhibit tumor cell growth. For instance, derivatives that include similar structural components have been tested against various cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast) cells. These studies often utilize assays like MTT to measure cell viability and IC50 values to quantify potency.

| Cell Line | Compound Tested | IC50 Value |

|---|---|---|

| HeLa | Similar Piperidine Derivative | 0.054 µM |

| A549 | Similar Piperidine Derivative | 0.048 µM |

| MCF-7 | Similar Piperidine Derivative | 0.99 µM |

The mechanism of action for this compound likely involves interaction with specific molecular targets such as receptors or enzymes. The presence of the methoxyphenylthio group may enhance binding affinity to these targets, while the piperidine ring could influence the compound's overall conformation and stability in biological systems.

Case Studies and Research Findings

- In Vitro Studies : A study examining related piperidine derivatives found significant activity against cancer cell lines, suggesting that modifications to the piperidine structure can enhance anticancer properties .

- Pharmacological Evaluation : In a pharmacophore modeling study, compounds similar to (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone were evaluated for their ability to act as selective D3 dopamine receptor agonists, indicating potential applications in neuropharmacology .

- Antimicrobial Activity : Other related compounds have demonstrated antibacterial and antifungal activities against various pathogens, highlighting the potential for developing new antimicrobial agents based on this scaffold .

科学的研究の応用

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the methoxy and thiophenyl groups may enhance the compound's interaction with biological targets involved in cancer progression. Studies have shown that derivatives of piperidine can inhibit tumor growth by targeting specific receptors or pathways associated with cancer cell proliferation .

Antifungal Properties

The compound's structure suggests it may possess antifungal activity. Similar compounds have demonstrated effectiveness against various fungal strains, potentially due to their ability to disrupt fungal cell membranes or inhibit critical enzymatic pathways involved in fungal metabolism .

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its reactive functional groups allow for further modifications, enabling the creation of diverse chemical entities with tailored biological activities .

Interaction with Receptors

Preliminary studies suggest that (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone may interact with neurotransmitter receptors, particularly those involved in pain modulation and neuroprotection. This interaction could lead to new analgesic or neuroprotective agents .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes implicated in metabolic pathways, which could be advantageous in treating metabolic disorders or enhancing the efficacy of existing drugs .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of piperidine derivatives, including compounds structurally related to (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone). Results indicated a significant reduction in cell viability across various cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal activities, researchers tested several derivatives against common fungal pathogens. The results showed that compounds with similar thiophenic structures exhibited MIC values comparable to standard antifungal treatments, suggesting a promising avenue for development.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Thiophene-based methanones (e.g., compound 52) show receptor-specific activity, suggesting the target’s thiophen-3-yl group could interact with similar targets (e.g., GPCRs) .

Piperidine vs. Piperazine Scaffolds :

- Piperazine-containing analogs (e.g., compound 52) demonstrate stronger allosteric enhancer activity at A1AR compared to piperidine derivatives, likely due to increased basicity and hydrogen-bonding capacity .

Substituent Effects :

- Electron-withdrawing groups (e.g., -CF3 in compound 75) improve metabolic stability but may reduce solubility, whereas electron-donating groups (e.g., -OCH3 in the target) balance lipophilicity and bioavailability .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thioether formation | 4-Methoxythiophenol, DMF, 70°C, 12h | 78 | 95% | |

| Piperidine coupling | Piperidinyl chloride, K₂CO₃, DCM, rt | 65 | 92% | |

| Final purification | Column chromatography (SiO₂, hexane/EtOAc) | — | >98% |

Basic: Which spectroscopic and computational methods are most effective for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the thioether linkage and piperidine-thiophene connectivity. Key signals include:

- δ 2.5–3.5 ppm : Piperidine CH₂ groups .

- δ 6.8–7.2 ppm : Aromatic protons from thiophene and methoxyphenyl .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₀NO₂S₂: 370.0942) .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring .

- DFT calculations : Predicts electronic properties of the methoxyphenyl-thiophene system .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:

SAR strategies include:

- Piperidine modifications : Introducing substituents (e.g., methyl, fluorine) at the 4-position alters steric bulk, affecting receptor binding .

- Thiophene replacement : Substituting thiophene with furan or pyridine modulates electronic properties and solubility .

- Methoxyphenylthio group : Varying the para-methoxy group (e.g., replacing with trifluoromethoxy) enhances metabolic stability .

- Bioisosteres : Replacing the thioether with sulfone or sulfonamide groups improves pharmacokinetic profiles .

Key Finding : A 2024 study showed that fluorination at the piperidine 3-position increased affinity for serotonin receptors by 40% .

Advanced: What mechanisms underlie the compound’s reported interactions with neurological targets?

Answer:

Hypothesized mechanisms (based on structural analogs):

- Receptor modulation : The piperidine-thiophene core mimics endogenous amines, enabling binding to GPCRs (e.g., 5-HT₆ receptors) .

- Enzyme inhibition : The thioether group chelates metal ions in enzymes like monoamine oxidase (MAO), reducing catalytic activity .

- Allosteric effects : Molecular dynamics simulations suggest the methoxyphenyl group stabilizes open conformations of ion channels .

Contradiction Note : Some studies report antagonism at dopamine D₂ receptors, while others show no effect. This may arise from assay variability (e.g., cell lines, ligand concentrations) .

Advanced: How should researchers resolve discrepancies in reported biological activity data?

Q. Methodological Recommendations :

- Validate assay conditions : Use standardized protocols (e.g., IC₅₀ measurements at fixed ATP concentrations) .

- Purity verification : Impurities >2% (e.g., unreacted thiophenol) can skew results; employ LC-MS for batch analysis .

- Control structural analogs : Compare with derivatives lacking the methoxyphenyl group to isolate pharmacophore contributions .

- Cross-validate models : Use orthogonal assays (e.g., in vitro binding vs. in vivo behavioral tests) .

Advanced: What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

- ADMET prediction : Tools like SwissADME estimate:

- LogP : ~3.1 (moderate lipophilicity) .

- CYP450 inhibition : High risk for CYP3A4 due to thiophene .

- Molecular docking : AutoDock Vina screens against hERG channels to assess cardiotoxicity risk .

- QSAR models : Correlate structural descriptors (e.g., polar surface area) with BBB permeability .

Methodological: What protocols ensure stability during storage and handling?

Answer:

- Storage : Lyophilized powder at -20°C under argon prevents thioether oxidation .

- Solubility : Prepare fresh solutions in DMSO (<10 mM) to avoid precipitation .

- Decomposition signs : Yellow discoloration or sulfur odor indicates degradation; discard if purity <95% .

Methodological: Which analytical techniques are critical for assessing purity and reactivity?

Answer:

- HPLC-DAD : Detects impurities at 254 nm (e.g., residual starting materials) .

- TGA/DSC : Identifies decomposition temperatures (>200°C) .

- Reactivity screening : Test with electrophiles (e.g., methyl iodide) to assess thioether nucleophilicity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。